molecular formula C12H20N2O2 B359637 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol CAS No. 819802-25-0

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No.: B359637
CAS No.: 819802-25-0
M. Wt: 224.3g/mol
InChI Key: YZNRNRPOGGRSQJ-UHFFFAOYSA-N
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Description

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol (CAS Number 819802-25-0) is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This molecule features a piperazine ring core substituted with an ethanol group and a (5-methyl-2-furyl)methyl moiety, a structure that may be of interest in medicinal chemistry and drug discovery research. The calculated physical properties of this compound include a density of approximately 1.089 g/cm³, a boiling point of about 341.5°C, and a flash point near 160.4°C . Compounds containing furan and piperazine subunits are frequently explored as building blocks or intermediates in the synthesis of more complex molecules with potential pharmacological activity. For instance, structurally related piperazinylmethyl derivatives have been investigated as potent and selective receptor antagonists for the central nervous system, highlighting the value of this chemical class in neuroscience research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNRNRPOGGRSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol typically involves the reaction of 5-methyl-2-furylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired

Biological Activity

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a compound that features a unique molecular structure combining a piperazine ring with a furan moiety. This compound, with the molecular formula C12H20N2O2C_{12}H_{20}N_{2}O_{2} and a molecular weight of approximately 224.31 g/mol, has garnered attention for its potential biological activities.

Structure and Properties

The structural complexity of this compound contributes to its diverse biological properties. Below is a summary of its key physical and chemical properties:

PropertyValue
Molecular FormulaC12H20N2O2C_{12}H_{20}N_{2}O_{2}
Molecular Weight224.31 g/mol
CAS Number819802-25-0
Purity≥ 95%

Antimicrobial Activity

Several studies have demonstrated that piperazine derivatives exhibit moderate to good antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A notable study indicated that piperazine-based compounds can disrupt bacterial cell membranes, leading to cell death .

Antitumor Activity

The antitumor potential of piperazine derivatives has been documented in various research articles. For example, some derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . The presence of the furan ring in these compounds may enhance their ability to interact with biological targets, contributing to their antitumor effects.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of piperazine derivatives, including those with furan moieties, revealed that many exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Efficacy : Another investigation focused on the synthesis of piperazine derivatives demonstrated their effectiveness against various cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity of these compounds, suggesting that structural variations could optimize their therapeutic potential .

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Signaling : The ability to modulate cellular pathways may contribute to its antitumor effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Notable Features
This compound C₁₂H₂₀N₂O₂ 224.31 5-Methylfuran, hydroxyethyl Pharmaceutical intermediates Balanced lipophilicity/hydrophilicity
2-[4-(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol Not provided ~340 (estimated) Benzimidazole, methoxy, methyl Antimicrobial agents Enhanced aromaticity; potential DNA binding
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol Not provided ~310 (estimated) Halogenated phenyl, hydroxyethyl CNS drug candidates High lipophilicity; halogen-dependent bioactivity
2-(1-Cyclohexyl-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol C₁₈H₃₀N₄OS 350.53 Pyrimidine, methylsulfanyl, cyclohexyl Enzyme inhibitors Sulfur-enhanced metabolic stability
1-(2-Hydroxyethyl)piperazine C₆H₁₄N₂O 130.19 Hydroxyethyl Synthetic building block High hydrophilicity; minimal steric bulk
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid C₁₂H₁₆N₂O₄ 268.27 5-Methylfuran, ketone, acetic acid Chelating agents Acidic functionality; conformational rigidity

Key Differences and Implications

Aromatic Substituents
  • 5-Methylfuran vs. Benzimidazole: The target compound’s 5-methylfuran group is less polar than the benzimidazole in ’s derivative. Benzimidazoles are known for antimicrobial and antitumor activities, whereas furans may contribute to flavor/fragrance or antimicrobial properties .
Functional Groups
  • Hydroxyethyl vs.
  • Ketone Modification : The 3-oxo group in {1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid () may alter ring conformation and hydrogen-bonding capacity relative to the target compound.
Molecular Weight and Lipophilicity
  • The target compound (224.31 g/mol) is smaller than pyrimidine derivatives (e.g., 350.53 g/mol in ), making it more suitable for oral bioavailability. Its LogP is likely intermediate between simple piperazines (e.g., 1-(2-hydroxyethyl)piperazine, LogP ~0.5) and halogenated analogues (LogP ~3.5) .

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